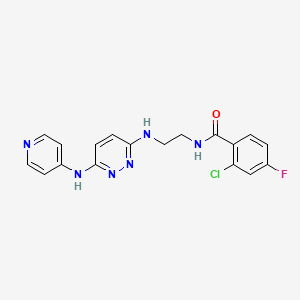

![molecular formula C25H25N5O3S B2600777 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-61-2](/img/structure/B2600777.png)

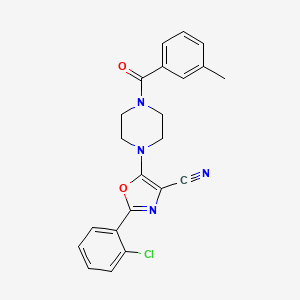

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays .Molecular Structure Analysis

The molecular structure of these compounds includes a sulfone-based head group and an ether-based scaffold .Scientific Research Applications

Synthesis and Characterization

- This compound is synthesized through a process that involves one-pot synthesis and is characterized using spectroscopic techniques like IR, 1H NMR, and mass spectroscopy. These methods are essential for confirming the structure and purity of synthesized compounds (Rathod & Solanki, 2018).

Biological Activity

- Compounds with similar structural features have been synthesized and evaluated for various biological activities, such as antimicrobial properties. This suggests potential applications of the compound in medical research and pharmaceutical development (Rahmouni et al., 2014).

Heterocyclic Synthesis

- The compound is used as a building block in heterocyclic synthesis. This is significant for developing novel molecules with potential applications in materials science, pharmaceuticals, and chemical research (Harb, Abbas, & Mostafa, 2005).

Chemical Reactions

- It is involved in functionalization reactions, demonstrating its reactivity and potential for creating diverse chemical structures. Such reactions are fundamental in organic synthesis and drug development (Yıldırım, Kandemirli, & Demir, 2005).

Cytotoxic Activity

- Research on similar molecules includes evaluation for cytotoxic activity against certain cell lines, indicating its potential use in cancer research and therapy (Mansour et al., 2020).

Cycloaddition Reactions

- The compound participates in [3+2] cycloaddition reactions, a method pivotal in creating complex molecules with potential applications in drug discovery and materials science (Rahmouni et al., 2014).

Multicomponent Reactions

- It is synthesized via one-pot, multi-component reactions, highlighting its role in efficient and innovative chemical synthesis processes (Shaabani et al., 2009).

Glycine Transporter Inhibition

- Structurally similar compounds have been studied for their role as glycine transporter inhibitors, suggesting potential neurological applications (Yamamoto et al., 2016).

Crystal Structure Studies

- The compound's structural analogs have been examined through X-ray crystallography, a technique crucial for understanding molecular geometry and interactions (Quiroga et al., 1999).

Antiviral Activity

- Related pyrazole derivatives have been synthesized and tested for antiviral activity, indicating the potential use of this compound in antiviral research and therapy (Tantawy et al., 2012).

Complexation with Lanthanides

- Similar compounds have been investigated for their complexation properties with lanthanides, relevant to research in coordination chemistry and materials science (Kobayashi et al., 2019).

Antimicrobial Synthesis

- The compound's analogs have been synthesized for antimicrobial evaluation, underscoring its significance in developing new antimicrobial agents (Abu-Melha, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.

Mode of Action

This compound acts as an activator of the GIRK channel . It interacts with the channel, leading to its opening and allowing potassium ions to flow through. This results in hyperpolarization of the cell membrane, reducing the cell’s excitability.

Pharmacokinetics

It has been suggested that the compound displays improved metabolic stability over similar compounds . This could potentially lead to a longer half-life and increased bioavailability, although further studies are needed to confirm this.

Future Directions

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S/c1-16-3-5-19(6-4-16)22-13-21(25(31)27-14-18-7-10-26-11-8-18)23-17(2)29-30(24(23)28-22)20-9-12-34(32,33)15-20/h3-8,10-11,13,20H,9,12,14-15H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUWDKZZSXKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2600697.png)

![11-oxo-N-(thiophen-2-yl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2600698.png)

![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

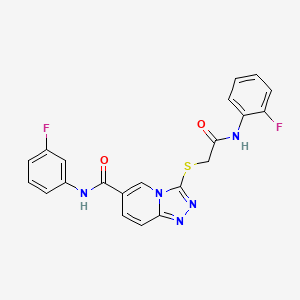

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

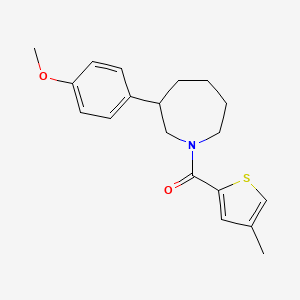

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)

![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)